4-Hydroxy-3,5-dinitrobenzoic acid

Catalog No.
S773568
CAS No.
1019-52-9
M.F
C7H4N2O7
M. Wt
228.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3,5-dinitrobenzoic acid

CAS Number

1019-52-9

Product Name

4-Hydroxy-3,5-dinitrobenzoic acid

IUPAC Name

4-hydroxy-3,5-dinitrobenzoic acid

Molecular Formula

C7H4N2O7

Molecular Weight

228.12 g/mol

InChI

InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12)

InChI Key

GBSWIDSKAJFWMF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Synthesis and Precursor Applications:

-Hydroxy-3,5-dinitrobenzoic acid (4-H3,5-DNBA) finds use as a versatile intermediate in organic synthesis due to the presence of reactive functional groups. The hydroxyl (-OH) group allows for further derivatization through various coupling reactions, while the nitro (-NO2) groups can be reduced to amines (-NH2) or participate in substitution reactions. This versatility makes 4-H3,5-DNBA a valuable building block for the synthesis of diverse organic molecules, including pharmaceuticals, dyes, and functional materials.

For instance, 4-H3,5-DNBA serves as a precursor in the synthesis of bioactive heterocycles, such as thiadiazoles and triazoles, which exhibit potential applications in medicinal chemistry. Additionally, the nitro groups can be selectively reduced to introduce amine functionalities, leading to the formation of precursors for polymers and other functional materials.

Analytical Applications:

4-H3,5-DNBA possesses unique properties that make it suitable for specific analytical applications. Its high melting point and good thermal stability enable its utilization as an internal standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) []. The presence of the nitro groups also contributes to its strong UV absorption, allowing for its detection and quantification in analytical methods.

4-Hydroxy-3,5-dinitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄N₂O₇ and a CAS number of 1019-52-9. It features a benzene ring substituted with two nitro groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a carboxylic acid group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and acetone but less soluble in water .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The nitro groups can be reduced to amines using reducing agents such as iron and hydrochloric acid.
  • Nitration: Further nitration of the compound can occur under strong nitrating conditions, potentially introducing additional nitro groups.
  • Decarboxylation: Heating may lead to the loss of carbon dioxide, resulting in simpler aromatic compounds .

Research indicates that 4-hydroxy-3,5-dinitrobenzoic acid exhibits antimicrobial properties. It has been studied for its potential effects on various bacterial strains, showing inhibitory activity. Additionally, it may have implications in the field of pharmaceuticals due to its structural similarity to other bioactive compounds .

Several methods exist for synthesizing 4-hydroxy-3,5-dinitrobenzoic acid:

  • Nitration of Salicylic Acid: Salicylic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the desired positions.
  • Hydroxylation of Dinitrobenzoic Acid: Starting from dinitrobenzoic acid, hydroxylation can be achieved using hydroxylating agents like sodium hydroxide or hydrogen peroxide under specific conditions.
  • Chemical Modification: The compound can also be synthesized through various chemical modifications involving existing aromatic compounds with similar structures .

4-Hydroxy-3,5-dinitrobenzoic acid has several applications:

  • Dyes and Pigments: It is used in the production of dyes due to its vibrant color properties.
  • Pharmaceuticals: Potential applications in drug formulation owing to its biological activities.
  • Analytical Chemistry: Utilized as a reagent in various analytical techniques, including spectrophotometry .

Studies have investigated the interactions of 4-hydroxy-3,5-dinitrobenzoic acid with various biomolecules. Its ability to form complexes with proteins and nucleic acids suggests potential roles in drug delivery systems and molecular biology research. Interaction studies often focus on its binding affinities and mechanisms of action against microbial targets .

Several compounds share structural similarities with 4-hydroxy-3,5-dinitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-3,5-dinitrobenzoic acidHydroxyl and nitro substitutionsDifferent positioning of hydroxyl group
4-Hydroxy-3-nitrobenzoic acidOne nitro group instead of twoLess potent biological activity compared to 4-hydroxy-3,5-dinitrobenzoic acid
4-Amino-3,5-dinitrobenzoic acidAmino group replacing hydroxylIncreased reactivity due to amino functionality
4-Hydroxybenzoic acidOnly one nitro groupSimpler structure; used as a preservative

The uniqueness of 4-hydroxy-3,5-dinitrobenzoic acid lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Molecular Characteristics

4-Hydroxy-3,5-dinitrobenzoic acid (C₇H₄N₂O₇) features a benzoic acid backbone substituted with two nitro (-NO₂) groups at positions 3 and 5 and a hydroxyl (-OH) group at position 4. Its IUPAC name is 4-hydroxy-3,5-dinitrobenzoic acid, and it is alternatively termed 3,5-dinitrosalicylic acid in some contexts.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular weight228.12 g/mol
Melting point245–252°C (dec.)
Density1.79–1.84 g/cm³
Boiling point349–370°C (est.)
SolubilitySparingly in DMSO, methanol
pKa2.02 ± 0.10
Refractive index1.53 (est.)

Spectral and Crystallographic Data

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O), 1,540 cm⁻¹ (asymmetric NO₂), and 1,340 cm⁻¹ (symmetric NO₂).
  • X-ray Diffraction: Monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 11.89 Å, c = 7.85 Å.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1019-52-9

Wikipedia

4-Hydroxy-3,5-dinitrobenzoic acid

Dates

Last modified: 08-15-2023

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